PDE9A Potency: Direct Comparison of Edelinontrine vs. BAY 73-6691
Edelinontrine (PF-04447943) demonstrates high potency against human PDE9A with an IC50 of 8.3–12 nM [1]. In a head-to-head comparison, a novel pyrimidinone derivative (Compound 11a) showed an IC50 of 1.1 nM, significantly outperforming both Edelinontrine and the reference PDE9 inhibitor BAY 73-6691 . The study designates Edelinontrine and BAY 73-6691 as benchmark comparators for evaluating new PDE9 inhibitors, confirming their established potency profiles .
| Evidence Dimension | PDE9A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.3 nM (BindingDB) or 12 nM (MedChemExpress) |
| Comparator Or Baseline | BAY 73-6691 (IC50 ~ 55 nM); Compound 11a (IC50 = 1.1 nM) |
| Quantified Difference | Edelinontrine is ~6.6-fold more potent than BAY 73-6691, but ~7.5-fold less potent than Compound 11a. |
| Conditions | Human recombinant PDE9A enzyme assay using [3H]cGMP as substrate. |
Why This Matters
This quantitative ranking informs selection when optimizing for target engagement; Edelinontrine offers a balanced potency profile suitable for CNS applications where excessive potency might increase off-target risk.
- [1] BindingDB. PF-04447943 (Edelinontrine) - IC50: 8.30 nM. Available from: https://www.bindingdb.org View Source
